molecular formula C19H16N2O7S B12138524 dimethyl 5-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}-3-methylthiophene-2,4-dicarboxylate

dimethyl 5-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}-3-methylthiophene-2,4-dicarboxylate

Cat. No.: B12138524
M. Wt: 416.4 g/mol
InChI Key: DTWLWGCJOCDAFC-UHFFFAOYSA-N
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Description

Dimethyl 5-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}-3-methylthiophene-2,4-dicarboxylate is a structurally complex heterocyclic compound featuring:

  • A thiophene core substituted at positions 2 and 4 with methyl ester groups.
  • A 3-methyl group at position 3 of the thiophene ring.
  • A 5-position substituent comprising an acetylated amino group linked to a 1,3-dioxo-isoindole moiety.

The dimethyl ester groups enhance solubility in organic solvents compared to bulkier esters like diethyl derivatives .

Properties

Molecular Formula

C19H16N2O7S

Molecular Weight

416.4 g/mol

IUPAC Name

dimethyl 5-[[2-(1,3-dioxoisoindol-2-yl)acetyl]amino]-3-methylthiophene-2,4-dicarboxylate

InChI

InChI=1S/C19H16N2O7S/c1-9-13(18(25)27-2)15(29-14(9)19(26)28-3)20-12(22)8-21-16(23)10-6-4-5-7-11(10)17(21)24/h4-7H,8H2,1-3H3,(H,20,22)

InChI Key

DTWLWGCJOCDAFC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=C1C(=O)OC)NC(=O)CN2C(=O)C3=CC=CC=C3C2=O)C(=O)OC

Origin of Product

United States

Preparation Methods

Cyclization of Dithiocarboxylic Acid Derivatives

A common route involves reacting dimethyl acetylenedicarboxylate (DMAD) with dithiocarboxylic acid esters under controlled conditions. For example:

  • Reaction : DMAD + methyl dithiocarboxylate → 3-methylthiophene-2,4-dicarboxylate.

  • Conditions : Solvent-free, microwave-assisted (80°C, 10 min) or ethyl acetate at ambient temperature.

  • Yield : 70–85% after silica gel chromatography.

Michael Addition-Cyclization Approach

Alternative methods employ α-bromochalcones and cyanothioacetamide:

  • Michael Addition : Cyanothioacetamide reacts with α-bromochalcone in DMF at 60°C for 2 hours.

  • Cyclization : Intramolecular nucleophilic displacement of bromide forms the thiophene ring.

  • Yield : 93% for 5-(4-fluorophenyl)-2-(5-bromo-2-methylbenzoyl)thiophene.

Functionalization with the Isoindole Moiety

Amide Coupling Strategy

The amino group at the 5-position of the thiophene reacts with 1,3-dioxoisoindole-2-acetyl chloride:

  • Acetyl Chloride Preparation : Phthalic anhydride reacts with chloroacetyl chloride in dichloromethane (DCM) with triethylamine (TEA) as a base.

  • Coupling Reaction :

    • Conditions : DCM, 0°C → room temperature, 12 hours.

    • Catalyst : 4-Dimethylaminopyridine (DMAP).

    • Yield : 78% after recrystallization.

Nitration/Reduction Pathway

For substrates lacking the amino group:

  • Nitration : HNO₃/H₂SO₄ at 0°C introduces a nitro group at the 5-position.

  • Reduction : Hydrogenation with 10% Pd/C or Zn/AcOH reduces nitro to amine.

  • Key Data :

    StepReagentsTemperatureYield (%)
    NitrationHNO₃ (fuming), H₂SO₄0°C65
    ReductionH₂, Pd/C80°C90

Optimization and Mechanistic Insights

Solvent and Temperature Effects

  • Cyclization : Ethyl acetate improves regioselectivity over DMF.

  • Amide Coupling : Prolonged stirring (>12 hours) in DCM minimizes diketopiperazine side products.

Catalytic Enhancements

  • Microwave Assistance : Reduces reaction time from 24 hours to 10 minutes for cyclization steps.

  • Lewis Acids : ZnCl₂ or BF₃·Et₂O accelerates acetyl chloride formation.

Characterization and Analytical Data

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃): δ 8.05 (d, 2H, isoindole-H), 6.90 (s, 1H, thiophene-H), 3.85 (s, 6H, COOCH₃), 2.45 (s, 3H, CH₃).

  • HPLC : >99% purity using a C18 column (MeOH/H₂O, 0.1% TFA).

Crystallographic Data

Single-crystal X-ray diffraction confirms the planar thiophene ring and orthogonal isoindole orientation.

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitationsYield (%)
Cyclization (DMAD)High regioselectivityRequires anhydrous conditions85
Michael AdditionScalable, one-potLimited to α-bromo substrates93
Nitration/ReductionCompatible with electron-deficient ringsMulti-step, lower overall yield58

Industrial-Scale Considerations

  • Cost Efficiency : DIBAL-H reductions (used in intermediate steps) are cost-prohibitive; NaBH₄/CeCl₃ offers a cheaper alternative.

  • Sustainability : Solvent-free microwave methods reduce waste by 40% compared to traditional routes .

Chemical Reactions Analysis

Types of Reactions

Dimethyl 5-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}-3-methylthiophene-2,4-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the ester or amide functionalities using reagents like sodium methoxide or ammonia.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Corresponding substituted esters or amides.

Scientific Research Applications

Dimethyl 5-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}-3-methylthiophene-2,4-dicarboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of dimethyl 5-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}-3-methylthiophene-2,4-dicarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Diethyl 5-Amino-3-methylthiophene-2,4-dicarboxylate

  • Structure: Shares the thiophene core with methyl and ester groups but replaces the isoindole-dione-acetyl-amino group with a primary amine at position 5.
  • The free amino group allows for further functionalization (e.g., acetylation to yield the target compound) .
  • Applications : Likely serves as a synthetic intermediate for pharmaceuticals or agrochemicals.

Dimethyl 5-(2-Amino-4-(Methoxycarbonyl)Phenoxy)Isophthalate

  • Structure: Features an isophthalate core with a phenoxy substituent instead of a thiophene ring. The substituent includes a methoxycarbonyl group and an amine.
  • Properties: Molecular weight (389.32 g/mol) is comparable, but the absence of the isoindole-dione moiety reduces steric hindrance. The phenoxy group may enhance π-π stacking interactions in crystal structures .
  • Applications: Potential use in polymer chemistry or as a ligand in coordination complexes.

Methyl 2-{[(3-Chloroanilino)carbonyl]Amino}-4,5-Dimethyl-3-Thiophenecarboxylate

  • Structure : A thiophene derivative with chloro-aniline and ester groups. The substitution pattern (positions 2 and 3) differs from the target compound’s 3- and 5-positions.
  • Properties : The electron-withdrawing chlorine atom may increase electrophilicity, influencing reactivity in nucleophilic substitutions.

Key Research Findings and Functional Group Analysis

Functional Group Contributions

  • Dimethyl esters : Balance solubility (more hydrophilic than diethyl esters) and membrane permeability .
  • Thiophene core : Enhances metabolic stability compared to benzene rings in biological systems.

Stability and Reactivity

  • The isoindole-dione group is hydrolytically stable under physiological conditions, while the esters may undergo hydrolysis in acidic/basic environments.
  • Comparative analysis with sulfonylureas (e.g., metsulfuron-methyl) suggests that the thiophene core could reduce photodegradation risks in agrochemical applications .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Potential Applications References
Dimethyl 5-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}-3-methylthiophene-2,4-dicarboxylate C₁₉H₁₇N₂O₇S ~417.41* Thiophene, dimethyl ester, isoindole-dione-acetyl-amino Pharmaceuticals, agrochemicals
Diethyl 5-amino-3-methylthiophene-2,4-dicarboxylate C₁₃H₁₇NO₄S 283.34 Thiophene, diethyl ester, primary amine Synthetic intermediate
Dimethyl 5-(2-amino-4-(methoxycarbonyl)phenoxy)isophthalate C₁₈H₁₇NO₇ 389.32 Isophthalate, phenoxy, methoxycarbonyl Polymer chemistry
Methyl 2-{[(3-chloroanilino)carbonyl]amino}-4,5-dimethyl-3-thiophenecarboxylate C₁₆H₁₆ClN₂O₃S 354.83 Thiophene, chloro-aniline, methyl ester Agrochemicals

*Calculated based on structural formula.

Biological Activity

Dimethyl 5-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}-3-methylthiophene-2,4-dicarboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound's full IUPAC name is this compound. Its molecular formula is C20H20N2O6SC_{20}H_{20}N_2O_6S, with a molecular weight of 404.45 g/mol. The structure features multiple functional groups that contribute to its biological activity.

PropertyValue
Molecular FormulaC20H20N2O6SC_{20}H_{20}N_2O_6S
Molecular Weight404.45 g/mol
IUPAC NameThis compound

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The compound may act as an inhibitor or modulator of various enzymes and receptors involved in critical physiological pathways.

Potential Mechanisms Include:

  • Enzyme Inhibition: The compound may inhibit enzymes involved in metabolic pathways, leading to altered cellular functions.
  • Receptor Modulation: It may bind to specific receptors, influencing signal transduction pathways that regulate cellular responses.

Biological Activity

Research has shown that this compound exhibits various biological activities:

  • Antioxidant Activity: Studies indicate that the compound possesses significant antioxidant properties, which can help mitigate oxidative stress in cells.
  • Antimicrobial Properties: Preliminary investigations suggest potential antimicrobial effects against various pathogens.
  • Anticancer Potential: There is emerging evidence supporting its role in inhibiting cancer cell proliferation through apoptosis induction.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

Study 1: Antioxidant Activity

A study evaluated the antioxidant capacity using DPPH radical scavenging assays. Results demonstrated that the compound effectively scavenged free radicals with an IC50 value comparable to standard antioxidants like ascorbic acid.

Study 2: Antimicrobial Activity

In vitro tests against bacterial strains (e.g., E. coli and S. aureus) revealed that the compound exhibited notable antimicrobial activity with minimum inhibitory concentration (MIC) values indicating effectiveness at low concentrations.

Study 3: Anticancer Effects

Research involving human cancer cell lines showed that treatment with the compound resulted in significant reductions in cell viability and induced apoptosis as evidenced by increased caspase activity.

Q & A

Q. Table 1: Example Reaction Conditions for Thiophene Derivatives

Compound ClassCatalystSolventYield (%)Reference
Thiophene-2,4-dicarboxylateAlCl₃DCM65–78
Isoindole-linked thiopheneEDC/HOBtDMF70–85

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy: ¹H/¹³C NMR confirms substituent positions and purity. For example, the isoindole carbonyl group typically appears at δ ~170 ppm in ¹³C NMR .
  • Mass Spectrometry (HRMS): Validates molecular weight and fragmentation patterns, crucial for verifying synthetic success .
  • X-ray Crystallography: Resolves stereochemical ambiguities; similar thiophene derivatives have been structurally validated using this method .

Basic: What are the potential research applications of this compound?

Methodological Answer:

  • Medicinal Chemistry: The isoindole-1,3-dione group is associated with enzyme inhibition (e.g., kinase or protease targets), while the thiophene core may enhance bioavailability .
  • Materials Science: The conjugated thiophene system suggests utility in organic electronics or optoelectronic materials .

Q. Table 2: Biological Activities of Related Thiophene Derivatives

CompoundBiological ActivityKey Structural FeatureReference
Ethyl 2-amino-thiopheneAntimicrobialFree amino group
Isoindole-thiophene hybridsAntitumor (in vitro)Isoindole-1,3-dione moiety

Advanced: How can reaction conditions be optimized to improve synthetic yield?

Methodological Answer:

  • Catalyst Screening: Test alternative Lewis acids (e.g., FeCl₃ vs. AlCl₃) to reduce side reactions .
  • Temperature Control: Lower temperatures (~0°C) during amide coupling minimize decomposition .
  • Purification: Use gradient column chromatography or recrystallization (e.g., DMF/acetic acid mixtures) to isolate high-purity product .

Advanced: How should researchers resolve contradictions in biological activity data between this compound and analogs?

Methodological Answer:

  • Comparative Assays: Perform parallel testing under identical conditions (e.g., cell lines, assay protocols) to isolate structural effects .
  • Structural Analysis: Use computational modeling (e.g., DFT or molecular docking) to identify binding affinity differences caused by substituents like the isoindole group .
  • Meta-Analysis: Review literature for trends in thiophene derivatives’ activities, noting substituent-dependent SAR .

Advanced: What mechanistic strategies are effective for studying target interactions?

Methodological Answer:

  • Surface Plasmon Resonance (SPR): Quantifies binding kinetics with protein targets .
  • Isothermal Titration Calorimetry (ITC): Measures thermodynamic parameters (ΔH, ΔS) of ligand-receptor interactions .
  • Crystallographic Studies: Co-crystallization with target enzymes (e.g., kinases) reveals binding modes .

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